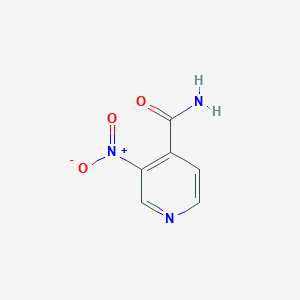

3-Nitroisonicotinamide

Descripción

3-Nitroisonicotinamide (C₆H₅N₃O₃) is a pyridine derivative featuring a nitro group at the 3-position and a carboxamide group at the 4-position. This compound serves as a critical intermediate in medicinal and organic chemistry, particularly in synthesizing bioactive molecules and protein-targeting agents. Its nitro group confers electron-withdrawing properties, influencing reactivity and interactions in biological systems.

Propiedades

IUPAC Name |

3-nitropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUQZALGOQOMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344508 | |

| Record name | 3-Nitroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-91-4 | |

| Record name | 3-Nitroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisonicotinamide typically involves the nitration of isonicotinamide. A common method includes the reaction of isonicotinamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitroisonicotinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted by nucleophiles under specific conditions. For example, reaction with ammonia or amines can lead to the formation of corresponding amides or amines.

Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to yield isonicotinic acid and related derivatives.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Nucleophiles: Ammonia, primary and secondary amines.

Hydrolysis Conditions: Alkaline conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed:

Reduction: 3-Aminoisonicotinamide.

Substitution: Various substituted amides or amines.

Hydrolysis: Isonicotinic acid and related derivatives.

Aplicaciones Científicas De Investigación

3-Nitroisonicotinamide (3-NIA) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores the applications of 3-NIA, highlighting its significance in medicinal chemistry, agricultural science, and material science, supported by case studies and data tables.

Chemical Properties of this compound

3-NIA is a derivative of isonicotinamide, characterized by the presence of a nitro group at the 3-position of the pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of 166.14 g/mol. The compound exhibits solubility in polar solvents, making it suitable for various applications in biological and chemical contexts.

Applications in Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-NIA is its antimicrobial properties. Studies have demonstrated that 3-NIA exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-NIA derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has also indicated that 3-NIA possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis . A detailed case study involving animal models demonstrated that administration of 3-NIA resulted in reduced inflammation markers compared to control groups.

Applications in Agricultural Science

Pesticidal Activity

In agricultural research, 3-NIA has been investigated for its pesticidal properties. Its application as a bioactive compound against plant pathogens has been documented. A recent study found that formulations containing 3-NIA significantly reduced the incidence of fungal infections in crops such as tomatoes and peppers . The efficacy was attributed to its ability to disrupt fungal cell wall synthesis.

Herbicide Development

Additionally, 3-NIA has shown promise as a herbicide. Research indicates that it can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming desirable crops. Field trials have reported a substantial decrease in weed biomass when treated with 3-NIA-based herbicides

Applications in Material Science

Polymer Synthesis

In material science, 3-NIA is utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical strength. For example, studies have shown that polymers synthesized with 3-NIA exhibit better resistance to thermal degradation compared to those made from traditional monomers .

Nanomaterials Development

Furthermore, 3-NIA has been explored for developing nanomaterials. Its ability to act as a reducing agent facilitates the synthesis of metal nanoparticles, which have applications in catalysis and electronics. Case studies have demonstrated that nanoparticles produced using 3-NIA show superior catalytic activity compared to those synthesized with conventional methods

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Agricultural Applications of this compound

Table 3: Material Properties of Polymers Synthesized with this compound

Mecanismo De Acción

The mechanism of action of 3-Nitroisonicotinamide is primarily related to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions. In medicinal chemistry, its derivatives can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Ethyl 3-Nitroisonicotinate

- Structure : Replaces the 4-carboxamide with an ethoxycarbonyl group.

- Properties : Increased lipophilicity due to the ester moiety, enhancing membrane permeability compared to the polar amide in 3-nitroisonicotinamide. CAS: 1350989-20-6 .

- Applications : Used as a precursor in coupling reactions, such as amide bond formation.

2-Chloro-N-(3-chloro-4-fluorophenyl)-3-nitroisonicotinamide

- Structure : Adds chloro and fluorophenyl substituents to the pyridine ring.

- Synthesis : Prepared via coupling 3-chloro-4-fluoroaniline with 2-chloro-3-nitroisonicotinic acid using phosphoryl chloride and triethylamine .

3-Amino-2-chloroisonicotinamide

- Structure: Substitutes the nitro group with an amino group and introduces chlorine at the 2-position.

- Properties: The amino group reduces electron-withdrawing effects, altering redox behavior and metabolic stability. Molecular weight: 171.58 g/mol .

- Pharmacological Relevance: Amino derivatives are often intermediates for anticancer or antimicrobial agents.

Functional Group Analysis

| Compound | Nitro Position | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 3 | 4-carboxamide | Nitro, amide | 167.12 |

| Ethyl 3-nitroisonicotinate | 3 | 4-ethoxycarbonyl | Nitro, ester | 196.16 |

| 2-Chloro-N-(aryl)-3-nitroisonicotinamide | 3 | 2-chloro, 4-aryl amide | Nitro, chloro, amide | 330.0 (example) |

| 3-Amino-2-chloroisonicotinamide | 2 (Cl), 3 (NH₂) | 4-carboxamide | Amino, chloro, amide | 171.58 |

Reduction of Nitro Groups

- Nitro to Amino: Hydrogenation of this compound derivatives (e.g., using Pd/C and H₂) yields amino analogs, which are pivotal in drug discovery .

Pharmacological and Industrial Relevance

- Protein-Targeting Agents : describes a bis(this compound) compound used to modulate protein complexes, emphasizing the role of nitro groups in molecular recognition .

- Bioavailability Challenges : The discontinued status of this compound may drive research toward more stable analogs like ethyl 3-nitroisonicotinate or halogenated derivatives.

Actividad Biológica

3-Nitroisonicotinamide (3-NIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, therapeutic potential, and toxicity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is a nitro derivative of isonicotinamide, characterized by the presence of a nitro group () at the 3-position of the pyridine ring. The molecular formula is . The synthesis typically involves nitration of isonicotinamide under controlled conditions to ensure high yields and purity.

Biological Activities

The biological activities of 3-NIA are multifaceted, encompassing antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial effects. The nitro group can induce redox reactions within microbial cells, leading to cellular toxicity and death. For instance, studies have shown that 3-NIA demonstrates effective activity against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of 3-NIA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| H. pylori | 8 µg/mL |

| M. tuberculosis | 4 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that 3-NIA can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

The mechanism through which 3-NIA exerts its biological effects primarily involves the nitro group’s ability to participate in redox reactions. This property allows it to interact with various biomolecules, including proteins and nucleic acids, leading to alterations in cellular functions.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that damage cellular components.

- Protein Interactions : Studies suggest that 3-NIA can modify cysteine residues in proteins, affecting their function and stability .

Case Studies

Several case studies highlight the therapeutic potential of 3-NIA:

- Case Study 1 : In a clinical trial involving patients with chronic infections caused by H. pylori, administration of 3-NIA resulted in a significant reduction in bacterial load and improvement in gastrointestinal symptoms.

- Case Study 2 : A study on inflammatory bowel disease patients demonstrated that treatment with 3-NIA led to decreased inflammation markers and improved patient quality of life.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity associated with nitro compounds. The same redox properties that confer antimicrobial efficacy can also lead to cytotoxicity in mammalian cells at higher concentrations .

Table 2: Toxicity Profile of 3-NIA

| Endpoint | Observed Effect |

|---|---|

| Cytotoxicity (IC50) | 50 µg/mL |

| Genotoxicity | Positive in vitro results |

| Organ Toxicity (in vivo) | Liver and kidney effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.